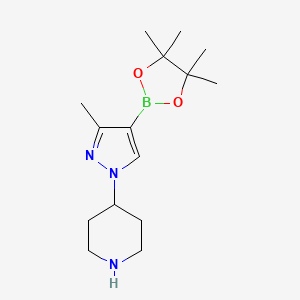

4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine

説明

This compound (CAS: 1853186-37-4) features a piperidine ring connected to a pyrazole moiety substituted with a boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position and a methyl group at the 3-position of the pyrazole. Its molecular formula is C₁₄H₂₄BN₃O₂ (MW: 277.17 g/mol) . The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . Piperidine contributes basicity and conformational flexibility, making the compound valuable in medicinal chemistry and materials science.

特性

分子式 |

C15H26BN3O2 |

|---|---|

分子量 |

291.20 g/mol |

IUPAC名 |

4-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine |

InChI |

InChI=1S/C15H26BN3O2/c1-11-13(16-20-14(2,3)15(4,5)21-16)10-19(18-11)12-6-8-17-9-7-12/h10,12,17H,6-9H2,1-5H3 |

InChIキー |

XGDXOGWPXSDCGC-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C)C3CCNCC3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrazole.

Formation of the Piperidine Ring: The piperidine ring is then formed through a cyclization reaction involving the pyrazole derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

化学反応の分析

Types of Reactions

4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

科学的研究の応用

4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and developing enzyme inhibitors.

Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its versatile reactivity.

作用機序

The mechanism of action of 4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxaborolane group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to changes in the protein’s conformation and function, ultimately affecting the biological pathway in which the protein is involved.

類似化合物との比較

Pyridine-Based Analogs

Example : 3-[[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazol-1-yl]Methyl]Pyridine ()

N-Methyl Piperidine Derivatives

Example : 1-Methyl-4-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazol-1-yl]Piperidine (CAS: 1323919-64-7, )

- Structure : Adds a methyl group to the piperidine nitrogen.

- Metabolism: Methylation may slow hepatic clearance compared to the unmethylated parent compound .

Sulfonamide-Functionalized Piperidines

Example : 1-(Ethylsulfonyl)-4-((4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazol-1-yl)Methyl)Piperidine ()

- Structure : Incorporates an ethylsulfonyl group on piperidine.

- Key Differences: Solubility: Sulfonamide’s polarity improves solubility in polar solvents (e.g., DMSO, water).

Benzyl-Substituted Pyrazole Analogs

Example : 3,5-Dimethyl-1-(3-Methylbenzyl)-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole (CAS: 1534377-88-2, )

Directly Boronated Piperidines

Example : 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Piperidine Hydrochloride (Compound 22, )

- Structure : Boronic ester directly attached to piperidine.

- Key Differences :

Comparative Data Table

生物活性

The compound 4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure is characterized by the presence of a piperidine ring linked to a pyrazole moiety and a dioxaborolane group. This unique combination may contribute to its biological efficacy.

Biological Activity Overview

Recent research indicates that this compound exhibits several biological activities:

- Inhibition of Kinases : The compound has been studied as an inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases such as Alzheimer's disease. In vitro assays demonstrated significant inhibitory activity at nanomolar concentrations .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in cellular models. Specifically, it exhibited antioxidant properties and reduced pro-inflammatory responses in BV2 microglial cells treated with lipopolysaccharides (LPS) .

- Neuroprotective Effects : In animal models, the compound has been associated with neuroprotective effects, potentially due to its ability to modulate kinase activity and reduce oxidative stress .

Case Studies

A study conducted by researchers utilized the compound in a series of enzymatic assays to evaluate its effectiveness as a DYRK1A inhibitor. The results indicated that it not only inhibited the target enzyme but also demonstrated low toxicity profiles in preliminary tests.

| Study | Findings |

|---|---|

| DYRK1A Inhibition | Nanomolar-level inhibition observed. |

| Anti-inflammatory Activity | Significant reduction in LPS-induced inflammation in BV2 cells. |

| Neuroprotection | Protection against neurotoxicity in animal models. |

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest favorable pharmacokinetic properties with good bioavailability and metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。